
structure-activity relationship of 2,3-
Dihydrobenzofuran-4-carbaldehyde derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2,3-Dihydrobenzofuran-4-

carbaldehyde

Cat. No.: B050890 Get Quote

A comprehensive analysis of the structure-activity relationship (SAR) of 2,3-dihydrobenzofuran

derivatives reveals critical insights into their potential as therapeutic agents, particularly as

inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme pivotal in DNA repair

mechanisms. While direct SAR studies on 2,3-Dihydrobenzofuran-4-carbaldehyde are not

extensively documented in publicly available research, a detailed examination of closely related

analogues, specifically 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-

3(2H)-one-7-carboxamide derivatives, provides a strong foundation for understanding the key

structural motifs required for potent biological activity.

Comparative Analysis of PARP-1 Inhibition
A systematic evaluation of synthesized 2,3-dihydrobenzofuran derivatives has identified several

compounds with significant PARP-1 inhibitory activity. The following table summarizes the in

vitro potency of key analogues, highlighting the impact of various substitutions on the

dihydrobenzofuran core. The data is extracted from a study focused on the discovery of novel

PARP-1 inhibitors.[1][2]
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Compound ID Core Scaffold R1 (Position 5) R2 (Position 2)
PARP-1 IC50
(μM)

3

2,3-

Dihydrobenzofur

an-7-

carboxamide

H H 9.45[1][2]

20

2,3-

Dihydrobenzofur

an-7-

carboxamide

F H 2.12[1][2]

rac-13c

2,3-

Dihydrobenzofur

an-7-

carboxamide

F CH3 2.45[1][2]

(-)-13c

2,3-

Dihydrobenzofur

an-7-

carboxamide

F CH3 1.53[1]

36

2,3-

Dihydrobenzofur

an-3(2H)-one-7-

carboxamide

H H 16.2[1][2]

52

2,3-

Dihydrobenzofur

an-3(2H)-one-7-

carboxamide

H p-chlorophenyl 6.09[1][2]

58

2,3-

Dihydrobenzofur

an-3(2H)-one-7-

carboxamide

H

3',4'-

dihydroxybenzyli

dene

0.531[1][2]

59 2,3-

Dihydrobenzofur

H 2',4'-

dihydroxybenzyli

dene

0.753[1][2]
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an-3(2H)-one-7-

carboxamide

66

2,3-

Dihydrobenzofur

an-3(2H)-one-7-

carboxamide

H
4'-(piperidin-1-

yl)benzylidene
0.718[1][2]

73

2,3-

Dihydrobenzofur

an-3(2H)-one-7-

carboxamide

H

4'-(4-

methylpiperazin-

1-yl)benzylidene

0.079[1][2]

Key Structure-Activity Relationship Insights
The data presented above leads to several key SAR conclusions for this class of compounds

as PARP-1 inhibitors:

Core Scaffold Influence: The initial lead compound, 2,3-dihydrobenzofuran-7-carboxamide

(Compound 3), demonstrated moderate activity.[1][2] Modification to a 2,3-

dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold (Compound 36) initially resulted in a

slight decrease in potency.[1][2] However, this scaffold proved more amenable to extensive

and impactful modifications at the 2-position.[1]

Substitution at Position 5: The introduction of a fluorine atom at the 5-position of the 2,3-

dihydrobenzofuran-7-carboxamide core (Compound 20) led to an approximately 4.5-fold

increase in potency compared to the unsubstituted parent compound 3.[1][2] This suggests

that small, electron-withdrawing groups at this position are well-tolerated and can enhance

inhibitory activity.

Substitution at Position 2:

For the 2,3-dihydrobenzofuran-7-carboxamide scaffold, the introduction of a methyl group

at the 2-position (Compound rac-13c) provided a slight improvement in potency over the

5-fluoro analogue 20.[1][2] Furthermore, stereochemistry at this position was found to be a

factor, with the (-)-enantiomer (Compound (-)-13c) being more active.[1]
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For the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold, substitutions at the 2-

position had a dramatic effect on activity. Large hydrophobic groups, such as a p-

chlorophenyl group (Compound 52), improved potency over the unsubstituted core.[1][2]

The most significant gains in potency were achieved with substituted benzylidene groups

at the 2-position. Dihydroxybenzylidene derivatives (Compounds 58 and 59) showed a

substantial increase in activity, indicating that polar interactions are beneficial.[1][2]

Furthermore, the incorporation of heterocyclic moieties on the benzylidene ring,

particularly those containing nitrogen, led to the most potent compounds. For instance, the

4'-(4-methylpiperazin-1-yl)benzylidene derivative (Compound 73) exhibited an IC50 value

of 0.079 μM, a significant improvement over the initial lead compound.[1][2]

Experimental Protocols
PARP-1 Enzyme Inhibitory Assay:

The in vitro inhibitory activity of the synthesized compounds against PARP-1 was determined

using a standardized enzyme assay. The clinical candidates olaparib and veliparib were utilized

as reference standards for comparison.[2] The assay measures the incorporation of

biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1. The general steps are

as follows:

Plate Preparation: Histone-coated 96-well plates are used as the substrate for the PARP-1

enzyme.

Reaction Mixture: A reaction mixture is prepared containing the PARP-1 enzyme, activated

DNA (to stimulate enzyme activity), and the test compound at varying concentrations.

Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+.

Incubation: The plate is incubated to allow for the poly(ADP-ribosyl)ation of the histone

proteins.

Detection: The biotinylated histones are detected using a streptavidin-conjugated

horseradish peroxidase (HRP) enzyme.
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Signal Generation: A chemiluminescent HRP substrate is added, and the resulting light

output is measured using a microplate reader. The intensity of the light is proportional to the

PARP-1 activity.

Data Analysis: The percentage of inhibition for each compound concentration is calculated

relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor required to

reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response

curve.

Visualizing the Structure-Activity Relationship
The following diagram illustrates the key structural modifications and their impact on the PARP-

1 inhibitory activity of the 2,3-dihydrobenzofuran core.

Core Scaffolds

Modifications on Core 1

Modifications on Core 2 (at R2)

2,3-Dihydrobenzofuran-7-carboxamide
(IC50 = 9.45 µM)

Add F at R1 (Pos 5)
(IC50 = 2.12 µM)Improved Potency

2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide
(IC50 = 16.2 µM)

Add p-chlorophenyl
(IC50 = 6.09 µM)

Moderate Improvement

Add 3',4'-dihydroxybenzylidene
(IC50 = 0.531 µM)

Significant Improvement

Add CH3 at R2
(IC50 = 1.53 µM for (-) enantiomer)

Further Improvement

Add 4'-(4-methylpiperazin-1-yl)benzylidene
(IC50 = 0.079 µM)

Leads to Most Potent Compound
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Structure-Activity Relationship of 2,3-Dihydrobenzofuran Derivatives as PARP-1 Inhibitors.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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